molecular formula C21H31N3O6S B2471616 N1-cycloheptyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-80-3

N1-cycloheptyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2471616
CAS RN: 872880-80-3
M. Wt: 453.55
InChI Key: YSDVFVFJVJCRSW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a cycloheptyl group, which is a seven-membered carbon ring . It also has a methoxyphenyl group attached to a sulfonyl group, indicating the presence of a sulfur atom . The oxazinan-2-yl group suggests the presence of a heterocyclic ring containing oxygen and nitrogen atoms.


Molecular Structure Analysis

The molecular structure would be quite complex due to the presence of multiple rings and functional groups. The cycloheptyl and oxazinan rings would add significant three-dimensional structure to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the functional groups present. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of complex organic compounds often involves multi-step reactions that provide insights into new classes of substances with potential biological activities. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent modifications has been reported, introducing a new class of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Such methodologies could potentially be adapted for the synthesis of compounds like N1-cycloheptyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, highlighting the compound's relevance in synthetic organic chemistry.

Potential Biological Applications

Research on similar compounds has explored their potential as biological probes or therapeutic agents. For example, WAY-100635 has been evaluated as an in vivo radioligand for 5-HT1A receptors in the brain, demonstrating its utility in positron emission tomography (PET) studies (Hume et al., 1994). This illustrates the potential of structurally related compounds, including oxalamides and sulfonamides, in neuroscience research and drug development.

Chemical Properties and Reactivity

The study of chemical reactivity and properties of sulfonamides and related compounds provides foundational knowledge for developing new materials and pharmaceuticals. For instance, the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides (Mamedov et al., 2016) showcases the versatility of these compounds in organic synthesis. Such studies could inform the synthesis and potential applications of this compound.

properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S/c1-29-17-9-11-18(12-10-17)31(27,28)24-13-6-14-30-19(24)15-22-20(25)21(26)23-16-7-4-2-3-5-8-16/h9-12,16,19H,2-8,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDVFVFJVJCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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